The Ethyl Ester Confers Higher Lipophilicity (LogP) Compared to the Methyl Ester Analog
Ethyl 2-methyl-2-(methylamino)propanoate exhibits a calculated XLogP3-AA value of 0.7, making it more lipophilic than its direct methyl ester analog, methyl 2-methyl-2-(methylamino)propanoate. While a specific experimental LogP for the methyl ester was not found in the primary literature, class-level inference based on the addition of a single methylene unit (-CH2-) to the ester chain predicts an increase in LogP of approximately 0.5 units . This difference is critical for applications where membrane permeability or organic phase partitioning is a key design parameter.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated XLogP3-AA = 0.7 |
| Comparator Or Baseline | Methyl 2-methyl-2-(methylamino)propanoate (inferred LogP ~0.2) |
| Quantified Difference | ~0.5 LogP units higher |
| Conditions | Calculated value using XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A higher LogP value correlates with increased lipophilicity, which can be a decisive factor in optimizing a compound's ability to cross biological membranes or partition into organic solvents during synthesis or extraction.
- [1] PubChem. (2025). Ethyl 2-methyl-2-(methylamino)propanoate. Computed Properties. National Center for Biotechnology Information. View Source
